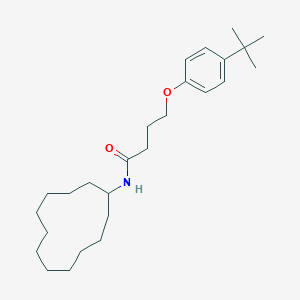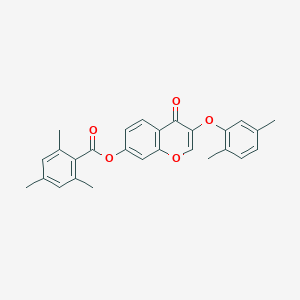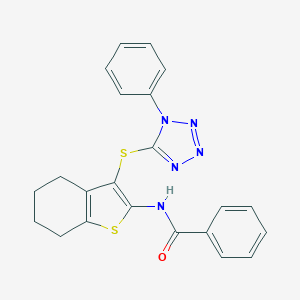![molecular formula C19H15N5OS B383350 19-methyl-16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one CAS No. 379243-64-8](/img/structure/B383350.png)
19-methyl-16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-methyl-16-thia-1,2,4,5,14-pentazahexacyclo[1111002,607,12015,23017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-methyl-16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one typically involves multi-step organic reactions. The initial steps often include the formation of the core hexacyclic structure through cyclization reactions. Key reagents used in these reactions include organolithium compounds and transition metal catalysts. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
19-methyl-16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the hexacyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, 19-methyl-16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The compound’s ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in areas such as electronics, photonics, and nanotechnology.
Mechanism of Action
The mechanism of action of 19-methyl-16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s hexacyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 19-methyl-16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one
- This compound
Uniqueness
The uniqueness of this compound lies in its hexacyclic structure, which provides it with distinct chemical and physical properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
379243-64-8 |
|---|---|
Molecular Formula |
C19H15N5OS |
Molecular Weight |
361.4g/mol |
IUPAC Name |
19-methyl-16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one |
InChI |
InChI=1S/C19H15N5OS/c1-10-6-7-13-14(8-10)26-18-15(13)19(25)24-16(21-18)11-4-2-3-5-12(11)17-22-20-9-23(17)24/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
HJXQUELXMLNJTO-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C6=NN=CN64 |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C6=NN=CN64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(2-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383267.png)
![2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole](/img/structure/B383269.png)
![2-{[1-(4-chlorobenzoyl)-2-oxo-3-azepanyl]sulfanyl}-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383270.png)

![5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383278.png)
![2-[4-(3-methylphenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B383279.png)
![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2',4-bithiophene-3-carboxylate](/img/structure/B383280.png)
![Ethyl 2-({[(6-chloro-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B383281.png)

![1-{4-[Benzoyl(phenylsulfonyl)amino]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl benzoate](/img/structure/B383284.png)
![10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B383285.png)

![10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B383288.png)
![8-(3,4-dimethylphenyl)-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B383290.png)
